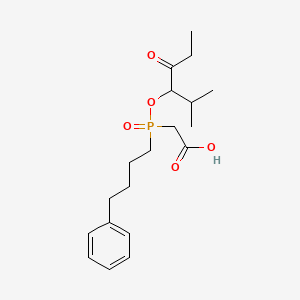

2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)aceticacid

Description

2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)acetic acid is a phosphorylated acetic acid derivative characterized by two distinct ester substituents: a 4-phenylbutyl chain and a 2-methyl-4-oxohexan-3-yloxy group. The molecule features a central phosphorus atom bonded to an acetic acid moiety, making it structurally analogous to bioactive phosphonate/phosphinate pharmaceuticals, particularly ACE inhibitors like fosinopril .

Synthesis Pathway:

The compound is synthesized through a multi-step process involving:

Condensation: 4-Phenylbutylphosphinic acid (XXI) reacts with chloroacetic acid (XXII) to form 2-[hydroxy(4-phenylbutyl)phosphoryl]acetic acid (XXIII) .

Esterification: The hydroxyl group of the phosphinic acid in XXIII is esterified with 2-methyl-1-(propionyloxy)propyl chloride (XXV), yielding a fully esterified intermediate (XXVI) .

Deprotection: Catalytic hydrogenation removes the benzyl group from XXVI, generating the free acetic acid derivative (XXVII), which undergoes optical resolution to isolate the (S)-isomer .

Properties

Molecular Formula |

C19H29O5P |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2-[(2-methyl-4-oxohexan-3-yl)oxy-(4-phenylbutyl)phosphoryl]acetic acid |

InChI |

InChI=1S/C19H29O5P/c1-4-17(20)19(15(2)3)24-25(23,14-18(21)22)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,21,22) |

InChI Key |

KKGFLVSEDZXXOE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid involves multiple steps, starting from readily available raw materials. The key steps include:

Formation of the propionylpropoxy group: This involves the reaction of 2-methylpropionic acid with propylene oxide under acidic conditions to form 2-methyl-1-propionylpropoxy.

Attachment of the phenylbutyl group: The phenylbutyl group is introduced through a nucleophilic substitution reaction using 4-phenylbutyl bromide and a suitable base.

Industrial Production Methods

Industrial production of [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used include methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out at temperatures ranging from 48°C to 55°C .

Chemical Reactions Analysis

Types of Reactions

[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the phosphinoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Solvents: Methanol, dimethyl sulfoxide (DMSO)

Temperature: 48°C to 55°C

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid, as well as various substituted derivatives depending on the reagents used .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The phosphoryl group in this compound is often associated with various biological activities, including enzyme inhibition and modulation of cellular processes. Research suggests that it may exhibit anti-inflammatory and anti-cancer properties.

- Preliminary studies indicate potential therapeutic effects in conditions such as diabetes and neurodegenerative diseases due to its ability to influence metabolic pathways.

-

Biochemical Interactions

- Interaction studies have shown that this compound can bind to proteins and nucleic acids, which is crucial for understanding its mechanism of action. These interactions can lead to the development of targeted therapies.

- The compound may serve as a model for designing new drugs that target specific pathways involved in disease progression.

-

Synthetic Pathways

- The synthesis of this compound typically involves multiple steps, including the phosphorylation of acetic acid derivatives. Understanding these synthetic routes is essential for scaling up production for research purposes.

Case Studies

-

Anti-Cancer Activity

- A study investigated the effects of this compound on cancer cell lines, revealing that it inhibited cell proliferation through apoptosis induction. Further research is needed to elucidate the exact mechanisms involved.

-

Diabetes Management

- Another research project explored the compound's role in glucose metabolism regulation. Results indicated that it could enhance insulin sensitivity in vitro, suggesting its potential use as an adjunct therapy in diabetes management.

-

Neuroprotective Effects

- Initial findings from neurobiology studies suggest that this compound may protect neuronal cells from oxidative stress, indicating its potential for treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of [(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid involves its role as an intermediate in the synthesis of fosinopril. Fosinopril, once metabolized in the body, inhibits the angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure . The molecular targets include ACE and related pathways involved in blood pressure regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphorylated/phosphinic acid derivatives are common in pharmaceuticals, particularly ACE inhibitors. Below is a structural and functional comparison with analogous compounds:

Key Findings:

Structural Differences: The target compound’s esterified phosphoryl group distinguishes it from XXIII, which lacks ester substituents. This modification likely enhances oral bioavailability by increasing lipophilicity .

Synthetic Complexity: The target compound requires optical resolution to isolate the active (S)-isomer, a step shared with fosinopril synthesis .

Functional Implications: The 4-phenylbutyl chain in the target compound mirrors fosinopril’s substituent, suggesting a shared role in target binding (e.g., angiotensin-converting enzyme active site) . Unlike Gd-DOTA-DSPE (a paramagnetic contrast agent in ), the target compound lacks metal chelation but retains a phosphoryl-acetic acid backbone, highlighting divergent applications despite structural overlap .

Data Table: Physicochemical Properties (Hypothetical)

| Property | Target Compound | Fosinopril | XXIII |

|---|---|---|---|

| Molecular Weight | ~450 g/mol | 563.65 g/mol | ~300 g/mol |

| logP (Predicted) | 2.8 (high lipophilicity) | 4.1 | 1.2 (hydrophilic) |

| Water Solubility | Low (esterified form) | Poor | Moderate |

| Key Functional Group | Phosphoryl esters | Phosphinic acid | Phosphoryl hydroxyl |

Research Implications and Limitations

The evidence provided lacks direct pharmacological data, necessitating validation via in vitro/in vivo assays. Additionally, comparisons with non-pharmaceutical phosphoryl derivatives (e.g., Gd-DOTA-DSPE ) underscore the versatility of phosphoryl-acetic acid scaffolds in diverse applications.

Biological Activity

2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)acetic acid, commonly referred to by its CAS number 123599-78-0, is a phosphonic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C19H29O6P

- Molecular Weight : 392.41 g/mol

- Appearance : Typically found as a powder or liquid with high purity (≥97%) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The phosphoryl group enhances its interaction with biological macromolecules, potentially influencing signaling pathways related to cell growth and differentiation.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This is hypothesized to be due to the disruption of bacterial cell wall synthesis or function.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It appears to target specific signaling pathways that are often deregulated in cancer cells.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Anticancer | Induction of apoptosis; cell cycle arrest | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Case Study 1: Anticancer Activity

In a study conducted on breast cancer cell lines, 2-(((2-Methyl-4-oxohexan-3-yl)oxy)(4-phenylbutyl)phosphoryl)acetic acid was found to significantly decrease cell viability at concentrations above 10 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .

Case Study 2: Anti-inflammatory Effects

A research team investigated the anti-inflammatory properties of the compound in a murine model of colitis. Treatment with the compound resulted in a marked reduction in inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use in managing inflammatory bowel diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.